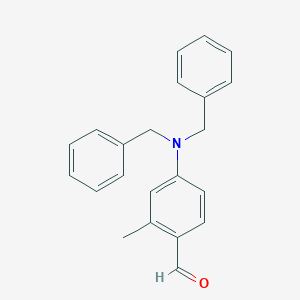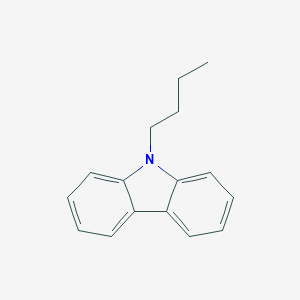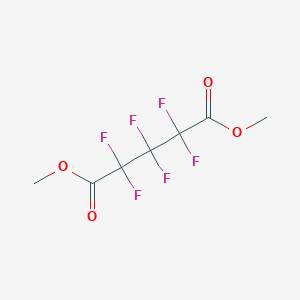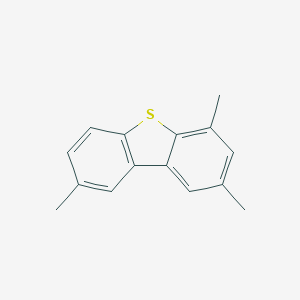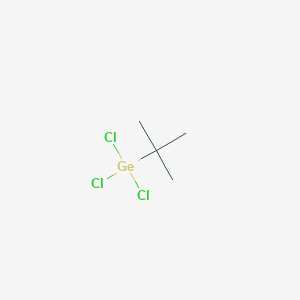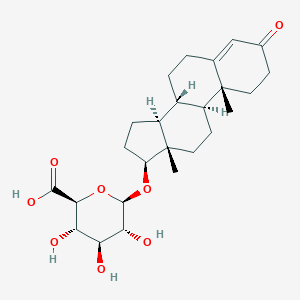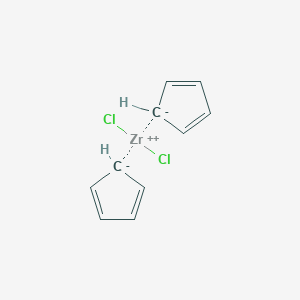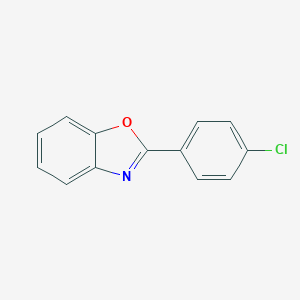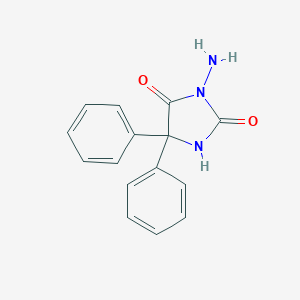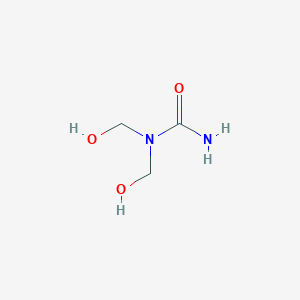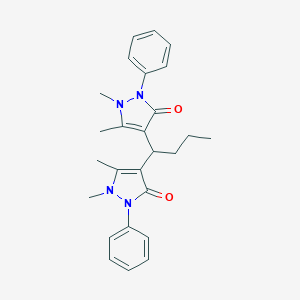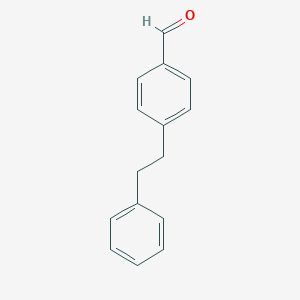
Benzaldehyde, p-phenethyl-
Vue d'ensemble
Description
Benzaldehyde, p-phenethyl- is a chemical compound that is widely used in scientific research, particularly in the field of organic chemistry. It is a pale yellow liquid with a characteristic almond-like odor and is commonly known as phenylacetaldehyde. This compound is a versatile building block in the synthesis of various organic compounds, such as pharmaceuticals, fragrances, and flavors.
Mécanisme D'action
Benzaldehyde, p-phenethyl- acts as a nucleophile in organic chemistry reactions, meaning that it donates an electron pair to another molecule. It can also act as an electrophile, meaning that it accepts an electron pair from another molecule. These properties make it a versatile compound in organic chemistry reactions.
Effets Biochimiques Et Physiologiques
Benzaldehyde, p-phenethyl- has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been found to have anti-inflammatory effects, which could potentially make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzaldehyde, p-phenethyl- in lab experiments is its versatility as a building block in the synthesis of various organic compounds. It is also relatively inexpensive and readily available. However, one limitation is that it can be toxic if ingested or inhaled, so proper safety precautions must be taken when working with this compound.
Orientations Futures
There are many potential future directions for the use of benzaldehyde, p-phenethyl- in scientific research. One area of interest is in the development of new antibiotics, as this compound has been shown to have antimicrobial properties. Another area of interest is in the development of new anti-inflammatory drugs, as this compound has been found to have anti-inflammatory effects. Additionally, benzaldehyde, p-phenethyl- could potentially be used in the development of new fragrances and flavors, as it has a characteristic almond-like odor.
Applications De Recherche Scientifique
Benzaldehyde, p-phenethyl- has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors. It is also used as a reagent in organic chemistry reactions, such as the Grignard reaction and the Wittig reaction.
Propriétés
Numéro CAS |
1212-50-6 |
|---|---|
Nom du produit |
Benzaldehyde, p-phenethyl- |
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
4-(2-phenylethyl)benzaldehyde |
InChI |
InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |
Clé InChI |
IVNWLIBLNSKBSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |
Autres numéros CAS |
1212-50-6 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


